4-Butoxybenzofuran-6-carboxylic acid
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Overview
Description
4-Butoxybenzofuran-6-carboxylicacid is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of o-alkynylphenols under acidic or basic conditions . Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce substituents onto the benzofuran core .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of transition metal catalysts, such as palladium or copper, can facilitate the formation of the benzofuran ring and subsequent functionalization . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Butoxybenzofuran-6-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse benzofuran derivatives .
Scientific Research Applications
4-Butoxybenzofuran-6-carboxylicacid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Butoxybenzofuran-6-carboxylicacid involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives are known to inhibit enzymes such as tyrosinase and carbonic anhydrase, which play roles in various physiological processes . Additionally, the compound may interact with cellular receptors and signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
4-Butoxybenzofuran-6-carboxylicacid can be compared with other benzofuran derivatives, such as:
Amiodarone: Used as an antiarrhythmic agent.
Angelicin: Known for its phototoxic and anticancer properties.
Bergapten: Used in the treatment of skin disorders like psoriasis.
The uniqueness of 4-Butoxybenzofuran-6-carboxylicacid lies in its specific substituents, which confer distinct chemical and biological properties. Its butoxy group and carboxylic acid functionality differentiate it from other benzofuran derivatives and contribute to its unique reactivity and applications .
Properties
Molecular Formula |
C13H14O4 |
---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
4-butoxy-1-benzofuran-6-carboxylic acid |
InChI |
InChI=1S/C13H14O4/c1-2-3-5-16-11-7-9(13(14)15)8-12-10(11)4-6-17-12/h4,6-8H,2-3,5H2,1H3,(H,14,15) |
InChI Key |
PKOHRQXSCCEQQI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC(=CC2=C1C=CO2)C(=O)O |
Origin of Product |
United States |
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